(3-Phenoxypropyl)hydrazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (3-Phenoxypropyl)hydrazine hydrochloride typically involves the reaction of 3-phenoxypropyl bromide with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
(3-Phenoxypropyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Scientific Research Applications
(3-Phenoxypropyl)hydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Phenoxypropyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
(3-Phenoxypropyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
Phenylhydrazine hydrochloride: Similar in structure but with a phenyl group instead of a phenoxypropyl group.
Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenoxypropyl group.
Methylhydrazine hydrochloride: Features a methyl group in place of the phenoxypropyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.
Properties
IUPAC Name |
3-phenoxypropylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRRSMFDJGYBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.